1-(2,4-difluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2,4-DIFLUOROPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tetrahydropyrimidine ring substituted with a 2,4-difluorophenyl group and a methyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(2,4-DIFLUOROPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-difluoroaniline with ethyl acetoacetate under acidic conditions to form the corresponding enamine. This intermediate is then cyclized using urea to yield the desired tetrahydropyrimidine-2,4-dione structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2,4-DIFLUOROPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of substituted products.
Scientific Research Applications
1-(2,4-DIFLUOROPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-DIFLUOROPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(2,4-DIFLUOROPHENYL)-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can be compared with similar compounds such as:
1-(3,4-Difluorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with different substitution pattern on the phenyl ring.
1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Contains a triazinyl moiety instead of a tetrahydropyrimidine ring.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Features a benzamide structure with similar fluorine substitutions.
Properties
Molecular Formula |
C11H8F2N2O2 |
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Molecular Weight |
238.19 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8F2N2O2/c1-6-4-10(16)14-11(17)15(6)9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16,17) |
InChI Key |
BHZVYECAOVJPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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